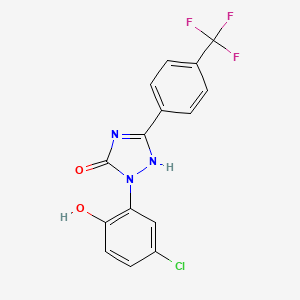

BMS-192364

Descripción

Propiedades

Número CAS |

202822-21-7 |

|---|---|

Fórmula molecular |

C15H9ClF3N3O2 |

Peso molecular |

355.70 g/mol |

Nombre IUPAC |

2-(5-chloro-2-hydroxyphenyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-one |

InChI |

InChI=1S/C15H9ClF3N3O2/c16-10-5-6-12(23)11(7-10)22-14(24)20-13(21-22)8-1-3-9(4-2-8)15(17,18)19/h1-7,23H,(H,20,21,24) |

Clave InChI |

XNRWPJIJOVVQRQ-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC(=CC=C1C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |

SMILES canónico |

C1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BMS-192364; BMS 192364; BMS192364; UNII-1NC8D8P7QF. |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of BMS-192364: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-192364 is a small molecule compound identified as a Regulator of G protein Signaling (RGS) agonist. Its primary mechanism of action involves the modulation of G protein-coupled receptor (GPCR) signaling pathways, specifically by targeting the interaction between Gα subunits and RGS proteins. This targeted action leads to the attenuation of signaling cascades mediated by Gq-type G proteins, resulting in the inhibition of intracellular calcium mobilization and the relaxation of smooth muscle tissue, such as the urinary bladder. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling and physiological responses, based on available preclinical information.

Core Mechanism of Action: Targeting the Gα-RGS Interface

This compound functions as a positive modulator of RGS protein activity. RGS proteins are critical negative regulators of GPCR signaling, acting as GTPase-activating proteins (GAPs) for Gα subunits. They accelerate the intrinsic GTP hydrolysis rate of Gα subunits, thereby shortening the duration of their active, GTP-bound state.

This compound is reported to bind to the complex formed between the Gα subunit and the RGS protein. This binding stabilizes the interaction, effectively creating an inactive Gα-RGS complex.[1] By promoting the formation and stabilization of this complex, this compound enhances the GAP activity of RGS proteins towards Gq-type Gα subunits. This leads to a more rapid termination of the downstream signaling cascade initiated by the activation of Gq-coupled GPCRs.

The following diagram illustrates the core mechanism of action of this compound.

Caption: Mechanism of this compound action on Gq signaling.

Downstream Cellular Effects

The primary downstream consequence of this compound's action on Gq signaling is the inhibition of intracellular calcium mobilization.[1] Gq-coupled receptors, upon activation, stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. By accelerating the deactivation of Gαq, this compound effectively dampens this entire cascade, leading to a reduction in intracellular calcium levels.

The following diagram illustrates the signaling pathway affected by this compound.

References

BMS-192364: A Technical Guide to its Function as a Regulator of G Protein Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BMS-192364, a small molecule modulator of G protein signaling. The primary mechanism of action for this compound is the enhancement of Regulator of G protein Signaling (RGS) protein activity, specifically targeting Gαq subunits. By acting as an RGS agonist, this compound effectively accelerates the intrinsic GTPase activity of Gαq, leading to a more rapid termination of downstream signaling cascades. This guide will detail its mechanism of action, provide representative experimental protocols for its characterization, and visualize the relevant signaling pathways and experimental workflows.

Please note: Despite a comprehensive search of scientific literature and chemical databases, specific quantitative data for this compound, such as binding affinities (Kd, Ki) and in vitro potency (IC50, EC50), are not publicly available. The information presented herein is based on the qualitative descriptions of its biological activity.

Introduction to G Protein Signaling and RGS Proteins

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are integral to a vast array of physiological processes. Upon activation by an extracellular ligand, a GPCR catalyzes the exchange of GDP for GTP on the α-subunit of a heterotrimeric G protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors.

The Gq family of G proteins primarily activates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The duration and intensity of this signaling are tightly controlled by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP, allowing for the re-association of the heterotrimeric G protein and termination of the signal.

Regulator of G protein Signaling (RGS) proteins are a family of proteins that act as GTPase-activating proteins (GAPs) for Gα subunits. By binding to the active Gα-GTP, RGS proteins stabilize the transition state for GTP hydrolysis, thereby accelerating the rate of signal termination.

This compound: Mechanism of Action

This compound has been identified as a small molecule that functions as an RGS agonist. Its primary mode of action is to enhance the GAP activity of RGS proteins towards Gαq subunits. By facilitating the interaction between an RGS protein and Gαq-GTP, this compound effectively shortens the lifespan of the active Gαq signaling state. This leads to a reduction in the downstream signaling events, such as the generation of IP3 and the subsequent mobilization of intracellular calcium.[1] This mechanism is responsible for its observed physiological effects, including the reduction of smooth muscle contraction, for instance, in the urinary bladder.[1]

Figure 1: Gq Signaling Pathway and the Role of this compound.

Data Presentation

As previously stated, specific quantitative data for this compound is not available in the public domain. The following tables are provided as templates to illustrate how such data would typically be presented.

Table 1: In Vitro Binding Affinities of this compound

| Target | Assay Type | Ligand | Ki (nM) | Kd (nM) | Reference |

|---|---|---|---|---|---|

| RGS4/Gαq | Radioligand Binding | [³H]-BMS-192364 | Data not available | Data not available | N/A |

| M1 Receptor | Radioligand Binding | [³H]-NMS | Data not available | Data not available | N/A |

Table 2: In Vitro Functional Potency of this compound

| Assay | Cell Line | Agonist | IC50 (nM) | EC50 (nM) | Reference |

|---|---|---|---|---|---|

| GTPγS Binding | CHO-M1 | Carbachol | Data not available | N/A | N/A |

| Calcium Flux | HEK293 | UTP | Data not available | N/A | N/A |

| IP-One | HeLa | Histamine | Data not available | N/A | N/A |

Experimental Protocols

The following are detailed, representative protocols for assays that would be used to characterize the activity of an RGS agonist like this compound.

GTPγS Binding Assay

This assay measures the ability of a compound to modulate the rate of GTP binding to Gα subunits, which is a direct measure of G protein activation.

Objective: To determine the effect of this compound on agonist-stimulated [³⁵S]GTPγS binding to membranes containing a Gq-coupled receptor.

Materials:

-

Cell membranes expressing the Gq-coupled receptor of interest (e.g., CHO-M1 cells)

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

GTPγS (non-radioactive)

-

GDP

-

Agonist (e.g., carbachol for M1 receptors)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP

-

Scintillation cocktail

-

Glass fiber filter mats

-

96-well microplate

Procedure:

-

Thaw cell membranes on ice.

-

Prepare a reaction mixture containing the cell membranes (10-20 µg protein/well), assay buffer, and varying concentrations of this compound.

-

Add the agonist at its EC₈₀ concentration to stimulate G protein activation. For antagonist mode, add varying concentrations of this compound with a fixed concentration of agonist.

-

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Non-specific binding is determined in the presence of 10 µM non-radioactive GTPγS.

Figure 2: Workflow for a GTPγS Binding Assay.

Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentration, a downstream event of Gq signaling.

Objective: To determine the inhibitory effect of this compound on agonist-induced calcium mobilization.

Materials:

-

Cells expressing the Gq-coupled receptor of interest (e.g., HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Agonist (e.g., UTP for endogenous P2Y receptors)

-

This compound

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

-

Seed cells into the microplate and culture overnight to form a confluent monolayer.

-

Prepare the dye loading solution by dissolving the calcium indicator dye and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading and de-esterification.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Add HBSS containing varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Place the plate in the fluorescence plate reader and begin kinetic reading (Excitation/Emission wavelengths will depend on the dye used, e.g., Ex: 490 nm, Em: 525 nm for Fluo-8).

-

After establishing a stable baseline fluorescence, inject the agonist at its EC₈₀ concentration.

-

Continue to record the fluorescence signal for several minutes to capture the full calcium transient.

-

Analyze the data by calculating the peak fluorescence response or the area under the curve.

Figure 3: Workflow for an Intracellular Calcium Flux Assay.

Conclusion

This compound represents a valuable research tool for investigating the role of RGS proteins in regulating Gq-mediated signaling pathways. Its mechanism as an RGS agonist provides a means to specifically dampen Gq signaling, offering potential therapeutic applications in conditions characterized by Gq hyperactivity. While quantitative pharmacological data remains elusive in the public domain, the qualitative understanding of its mechanism and the availability of robust in vitro assays allow for its continued study and characterization by the scientific community. Further research is warranted to fully elucidate the therapeutic potential of targeting the RGS-Gα interface with small molecules like this compound.

References

Unveiling BMS-192364: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-192364 is a small molecule modulator that has garnered interest for its targeted action on G-protein signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on the experimental protocols and data that underpin its characterization.

Core Compound Information

| Parameter | Value |

| IUPAC Name | 2-(5-chloro-2-hydroxyphenyl)-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3(2H)-one |

| Chemical Formula | C₁₅H₉ClF₃N₃O₂ |

| Molecular Weight | 355.70 g/mol |

Discovery and Mechanism of Action

This compound was identified as a modulator of G-protein signaling, specifically targeting the interaction between Gα subunits and Regulator of G-protein Signaling (RGS) proteins. RGS proteins act as GTPase-activating proteins (GAPs), accelerating the hydrolysis of GTP to GDP on the Gα subunit, thereby terminating the signal.

This compound enhances the activity of RGS proteins, particularly on Gq class G-proteins. This leads to an accelerated inactivation of Gαq, which in turn downregulates downstream signaling cascades. A key consequence of Gαq inhibition is the reduction of intracellular calcium mobilization, a critical second messenger involved in numerous physiological processes. This mechanism of action underlies the observed physiological effect of this compound in reducing urinary bladder contraction.[1]

Signaling Pathway

The signaling pathway modulated by this compound involves the Gq-coupled receptor cascade. Upon receptor activation by an agonist, the Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Activated Gαq-GTP then stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. RGS proteins normally act as a negative feedback loop by accelerating the GTPase activity of Gαq. This compound enhances this negative regulation.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, the synthesis of structurally related 1,2,4-triazol-3(2H)-one derivatives typically involves the condensation of a substituted phenylhydrazine with an appropriate carbonyl compound, followed by cyclization to form the triazolone core. The specific starting materials for this compound would be a (5-chloro-2-hydroxyphenyl)hydrazine derivative and a derivative of 4-(trifluoromethyl)benzoyl chloride. Commercial vendors offer this compound through custom synthesis.

Experimental Protocols

Calcium Flux Assay (General Protocol)

This assay measures the ability of this compound to inhibit Gq-coupled receptor-mediated intracellular calcium release.

1. Cell Culture and Plating:

-

Culture a suitable cell line endogenously expressing or engineered to express a Gq-coupled receptor of interest (e.g., HEK293, CHO cells).

-

Seed cells into 96- or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

2. Dye Loading:

-

Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C, protected from light.

3. Compound Addition:

-

Prepare serial dilutions of this compound and a known agonist for the target receptor in the assay buffer.

-

After dye loading, wash the cells with the assay buffer.

-

Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for cell penetration and target engagement.

4. Signal Detection:

-

Place the microplate into a fluorescence plate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading.

-

Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

5. Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the agonist response (ΔF) against the concentration of this compound.

-

Determine the IC₅₀ value of this compound by fitting the data to a four-parameter logistic equation.

Quantitative Data

Currently, specific quantitative data such as IC₅₀ or Kᵢ values for this compound from publicly available, peer-reviewed sources are limited. Researchers are encouraged to perform dose-response experiments as described in the protocol above to determine the potency of this compound in their specific cellular and assay context.

Conclusion

This compound represents a valuable research tool for investigating the role of the Gαq-RGS protein interface in cellular signaling. Its ability to selectively enhance the GAP activity towards Gαq provides a means to probe the downstream consequences of attenuating this critical signaling pathway. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the activity of this compound.

References

BMS-192364: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-192364 is a small molecule compound that has garnered interest in the scientific community for its specific activity as a Regulator of G protein Signaling (RGS) agonist. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. Detailed experimental protocols for relevant assays and visual representations of its role in signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(5-chloro-2-hydroxyphenyl)-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3(2H)-one, is a solid powder at room temperature.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C15H9ClF3N3O2 | [1] |

| Molecular Weight | 355.70 g/mol | [1] |

| IUPAC Name | 2-(5-chloro-2-hydroxyphenyl)-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3(2H)-one | [1] |

| CAS Number | 202822-21-7 | [1] |

| SMILES | Fc1c(F)c(F)c(cc1)c2nnc(n2c3cc(Cl)ccc3O)=O | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term storage. | [2] |

Mechanism of Action: RGS Agonism and G Protein Signaling

This compound functions as an agonist of Regulator of G protein Signaling (RGS) proteins. RGS proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling. They accelerate the intrinsic GTPase activity of the Gα subunit of heterotrimeric G proteins, leading to the termination of the signal.

Specifically, this compound targets the interaction between Gα subunits and RGS proteins, enhancing the GTPase-activating protein (GAP) activity of RGS proteins, particularly towards Gq class G proteins.[2] This enhanced GAP activity leads to the formation of an inactive Gα-GDP-RGS complex, effectively dampening Gq-mediated signaling cascades. A key downstream effect of this action is the inhibition of intracellular calcium flux.[2]

Experimental Protocols

The following are generalized protocols for assays relevant to the study of this compound. Specific parameters may require optimization depending on the cell line and experimental conditions.

RGS Protein Binding Assay

This assay is designed to determine the interaction between RGS proteins and Gα subunits.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant histidine-tagged RGS proteins and Gα subunits.

-

Incubation: Incubate the purified histidine-tagged RGS protein with either bovine brain membranes (as a source of Gα subunits) or purified Gα subunits in a binding buffer (e.g., 20 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT) containing GDP and AlF4- (to mimic the transition state).

-

Complex Isolation: Add Ni-NTA agarose beads to the incubation mixture to capture the histidine-tagged RGS protein and any bound Gα subunits.

-

Washing: Wash the beads several times with binding buffer to remove non-specific interactions.

-

Elution: Elute the protein complexes from the beads using an elution buffer containing imidazole.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for the Gα subunit to confirm the interaction.

Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentrations in response to GPCR activation and the inhibitory effect of this compound.

Methodology:

-

Cell Culture: Culture cells expressing the GPCR of interest in a multi-well plate (e.g., 96-well, black-walled, clear-bottom).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffered salt solution (e.g., HBSS).

-

Compound Incubation: Incubate the dye-loaded cells with varying concentrations of this compound or a vehicle control for a predetermined period.

-

Agonist Stimulation: Add a known agonist for the GPCR of interest to stimulate the Gq pathway and induce calcium release.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope. Kinetic readings are often taken to capture the peak calcium response.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the inhibition of the agonist-induced calcium response by this compound to determine its potency (e.g., IC50).

Conclusion

This compound represents a valuable chemical tool for investigating the intricacies of G protein signaling, particularly the role of RGS proteins in modulating the Gq pathway. Its ability to inhibit calcium flux through RGS agonism makes it a compound of interest for studying physiological processes regulated by intracellular calcium and for the potential development of therapeutics targeting aberrant G protein signaling. This guide provides a foundational understanding of this compound to support and inspire further scientific inquiry.

References

In-Depth Technical Guide: BMS-192364 (CAS Number: 202822-21-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-192364 is a small molecule compound identified as a Regulator of G protein Signaling (RGS) agonist. It targets the interaction between Gα subunits and RGS proteins, thereby modulating G protein-coupled receptor (GPCR) signaling pathways. Specifically, it has been reported to enhance the activity of GTPase-activating proteins (GAPs) on Gq proteins, leading to the inhibition of calcium flux and the reduction of smooth muscle contraction, with a particular focus on urinary bladder function. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, mechanism of action, and relevant (though general) experimental protocols. Due to the limited availability of public data, specific quantitative metrics for this compound are not available. This document aims to serve as a foundational resource for researchers interested in the study of RGS agonists and their potential therapeutic applications.

Chemical and Physical Properties

This compound is a synthetic organic compound with the following identifiers:

| Property | Value |

| CAS Number | 202822-21-7 |

| Molecular Formula | C₁₅H₉ClF₃N₃O₂ |

| Molecular Weight | 355.70 g/mol |

| IUPAC Name | 2-(5-chloro-2-hydroxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Storage and Handling: Store as a solid powder at -20°C for long-term stability. For experimental use, prepare fresh solutions in a suitable solvent like DMSO.

Mechanism of Action: Targeting the Gα-RGS Interface

This compound functions as an RGS agonist, a class of molecules that enhance the activity of RGS proteins. RGS proteins are critical negative regulators of GPCR signaling. They act as GTPase-activating proteins (GAPs) for the Gα subunits of heterotrimeric G proteins.

The canonical G protein cycle involves the exchange of GDP for GTP on the Gα subunit upon GPCR activation, leading to the dissociation of Gα-GTP from the Gβγ dimer and subsequent downstream signaling. The intrinsic GTPase activity of the Gα subunit is relatively slow. RGS proteins accelerate this GTP hydrolysis, leading to the formation of the inactive Gα-GDP, which then re-associates with Gβγ, terminating the signal.

This compound is reported to target the interaction between Gα and RGS proteins, facilitating the formation of an inactive Gα-RGS complex.[1] This enhanced GAP activity specifically on Gq proteins leads to a more rapid termination of Gq-mediated signaling.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the Gq signaling cascade, which is crucial for smooth muscle contraction in tissues like the urinary bladder.

Preclinical Focus: Overactive Bladder

The primary reported therapeutic application of this compound is in the context of overactive bladder (OAB). Detrusor (bladder smooth muscle) contraction is largely mediated by the M3 muscarinic acetylcholine receptor, a Gq-coupled GPCR. By enhancing the inactivation of Gq, this compound is expected to reduce carbachol-induced (a muscarinic agonist) bladder contractions.

Quantitative Data

Experimental Protocols

The following are detailed, generalized methodologies for key experiments relevant to the characterization of an RGS agonist like this compound.

In Vitro RGS GTPase-Activating Protein (GAP) Assay

This assay measures the ability of an RGS protein to accelerate the GTP hydrolysis rate of a Gα subunit, and how this is modulated by a compound like this compound.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Purify recombinant Gαq and RGS proteins.

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 0.1% C₁₂E₁₀).

-

Prepare serial dilutions of this compound in DMSO.

-

-

GTP Loading:

-

Incubate Gαq with [γ-³²P]GTP in the assay buffer on ice to allow for nucleotide binding.

-

-

Reaction:

-

Initiate the reaction by adding the RGS protein and either this compound or vehicle (DMSO) to the Gαq-[γ-³²P]GTP mixture.

-

Incubate at 30°C.

-

-

Termination and Measurement:

-

At various time points, terminate the reaction by adding a charcoal slurry.

-

Centrifuge to pellet the charcoal (which binds the unhydrolyzed GTP).

-

Measure the radioactivity of the supernatant, which contains the released [³²P]Pi, using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³²P]Pi released over time to determine the rate of GTP hydrolysis.

-

Compare the rates in the presence and absence of this compound to determine its effect on RGS activity.

-

Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to a stimulus, and how this is affected by this compound.

Methodology:

-

Cell Culture:

-

Culture a relevant cell line (e.g., a cell line endogenously or exogenously expressing the M3 receptor) in a 96-well plate.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

-

Compound Incubation:

-

Wash the cells and incubate with different concentrations of this compound or vehicle for a specified period.

-

-

Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a Gq-agonist (e.g., carbachol) to stimulate an increase in intracellular calcium.

-

Record the change in fluorescence over time.

-

-

Data Analysis:

-

Calculate the peak fluorescence intensity or the area under the curve for each well.

-

Determine the inhibitory effect of this compound on the carbachol-induced calcium flux and calculate an IC₅₀ value.

-

Ex Vivo Bladder Strip Contraction Assay

This assay directly measures the effect of this compound on smooth muscle contraction in isolated bladder tissue.

Methodology:

-

Tissue Preparation:

-

Euthanize a laboratory animal (e.g., rat or guinea pig) and dissect the urinary bladder.

-

Cut the bladder into longitudinal strips.

-

-

Organ Bath Setup:

-

Mount the bladder strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Connect the strips to an isometric force transducer to record contractile force.

-

-

Compound Incubation:

-

Allow the tissue to equilibrate.

-

Add varying concentrations of this compound or vehicle to the organ bath and incubate.

-

-

Contraction Measurement:

-

Generate a cumulative concentration-response curve to a contractile agonist like carbachol.

-

Record the changes in contractile force.

-

-

Data Analysis:

-

Compare the carbachol concentration-response curves in the presence and absence of this compound.

-

Determine if this compound causes a rightward shift in the curve and a reduction in the maximum contraction, indicative of antagonism.

-

Conclusion and Future Directions

This compound represents a tool compound for studying the role of RGS proteins in Gq-mediated signaling, particularly in the context of smooth muscle physiology. While its primary application appears to be in the research of overactive bladder, the modulation of RGS protein activity has broader therapeutic potential in various diseases involving dysregulated GPCR signaling. Further research is required to fully elucidate the specific in vitro and in vivo pharmacological profile of this compound, including its selectivity for different RGS proteins and Gα subunits, as well as its pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide provide a framework for such investigations. The development of potent and selective RGS modulators remains an active area of research with the potential to yield novel therapeutics.

References

Preliminary Studies on the Effects of BMS-192364: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-192364 is a small molecule compound identified as a Regulator of G protein Signaling (RGS) agonist. Preliminary investigations have revealed its targeted effects on the Gα-RGS protein interface, leading to the modulation of intracellular signaling pathways. Specifically, this compound has been shown to enhance the GTPase-activating protein (GAP) activity of RGS proteins towards Gq alpha subunits. This activity results in a downstream reduction of calcium mobilization and has demonstrated physiological effects on smooth muscle contraction, particularly in the urinary bladder. This document provides a technical summary of the available preliminary data on this compound, including its mechanism of action, and outlines relevant experimental protocols.

Core Mechanism of Action

This compound functions as a molecular "glue" or stabilizer at the interface of Gα and RGS proteins. Its primary mechanism involves targeting the Gα-RGS interaction to promote the formation of an inactive Gα-RGS complex.[1] By enhancing the action of GAPs on Gq proteins, this compound effectively accelerates the hydrolysis of GTP to GDP on the Gα subunit, thus terminating the signal transduction cascade initiated by Gq-coupled G protein-coupled receptors (GPCRs).[1]

A critical consequence of this enhanced GAP activity is the inhibition of downstream effector molecules, most notably phospholipase C (PLC). The subsequent reduction in inositol trisphosphate (IP3) production leads to a decrease in intracellular calcium release, a key signaling event in many physiological processes.[1]

Key Preclinical Findings

Preliminary studies have focused on two primary effects of this compound: inhibition of calcium flux and reduction of urinary bladder contraction.[1]

Data Summary

Currently, specific quantitative data such as IC50 or EC50 values from peer-reviewed preclinical studies on this compound are not publicly available. The information is primarily descriptive, highlighting its qualitative effects.

| Effect | Description | Quantitative Data |

| RGS Agonism | Enhances the GAP activity of RGS proteins on Gq alpha subunits. | Not Available |

| Calcium Flux | Inhibits intracellular calcium mobilization. | Not Available |

| Urinary Bladder Contraction | Reduces smooth muscle contraction in the urinary bladder. | Not Available |

Experimental Protocols

The following are generalized protocols relevant to the assessment of compounds like this compound. Detailed, compound-specific protocols from original studies are not available.

In Vitro Calcium Flux Assay

This protocol outlines a general method for measuring changes in intracellular calcium concentration, a key downstream effect of Gq signaling.

Objective: To determine the inhibitory effect of this compound on GPCR-mediated calcium mobilization.

Methodology:

-

Cell Culture: Plate cells expressing the Gq-coupled receptor of interest in a 96-well, black-walled, clear-bottom plate and culture to confluency.

-

Dye Loading:

-

Prepare a dye-loading solution containing a calcium-sensitive fluorescent indicator (e.g., Fluo-8) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove cell culture medium and add the dye-loading solution to each well.

-

Incubate the plate at 37°C for 60-90 minutes to allow for dye uptake.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Signal Detection:

-

Utilize a fluorescence imaging plate reader (e.g., FLIPR, FlexStation) to measure fluorescence intensity.

-

Establish a baseline fluorescence reading.

-

Add a known agonist for the Gq-coupled receptor to stimulate calcium release.

-

Continuously record the fluorescence signal for a set period to capture the calcium flux.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) from baseline to the peak response.

-

Plot the agonist response against the concentration of this compound to determine the IC50 value.

-

Ex Vivo Urinary Bladder Contraction Assay

This protocol describes a general procedure for measuring the effect of a compound on the contractility of isolated bladder tissue.

Objective: To assess the ability of this compound to reduce agonist-induced contractions of urinary bladder smooth muscle.

Methodology:

-

Tissue Preparation:

-

Euthanize a suitable animal model (e.g., rat) and dissect the urinary bladder.

-

Place the bladder in cold, oxygenated Krebs-Henseleit buffer.

-

Cut the bladder into longitudinal strips of appropriate size (e.g., 2-3 mm wide and 5-7 mm long).

-

-

Organ Bath Setup:

-

Mount the bladder strips in an organ bath containing oxygenated Krebs-Henseleit buffer maintained at 37°C.

-

Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

-

-

Experimental Procedure:

-

Induce a reference contraction using a high concentration of potassium chloride (KCl) to assess tissue viability.

-

After a washout period, pre-incubate the tissue with varying concentrations of this compound for a set time.

-

Generate a cumulative concentration-response curve by adding a contractile agonist (e.g., carbachol) in a stepwise manner.

-

-

Data Analysis:

-

Record the contractile force generated in response to the agonist.

-

Express the contraction as a percentage of the maximum response to the agonist in the absence of the inhibitor.

-

Plot the response against the agonist concentration to determine the effect of this compound on the agonist's potency and efficacy.

-

Signaling Pathways and Experimental Workflows

Gq Signaling Pathway and Site of this compound Action

The following diagram illustrates the canonical Gq signaling pathway and the proposed mechanism of action for this compound.

References

BMS-192364: A Tool Compound for Interrogating Gq-Coupled GPCR Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

G protein-coupled receptors represent the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals. The Gq family of alpha subunits, when activated by a GPCR, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, a key event in a multitude of physiological processes.

Regulator of G protein Signaling (RGS) proteins are critical negative regulators of GPCR signaling. They function as GTPase-activating proteins (GAPs) for Gα subunits, accelerating the hydrolysis of GTP to GDP and thereby terminating the signal. BMS-192364 has been identified as a compound that enhances the activity of RGS proteins, making it a useful tool to probe the role of Gq signaling in various cellular and physiological contexts.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₉ClF₃N₃O₂ |

| Molecular Weight | 355.70 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound functions as an RGS protein agonist. Its primary mechanism involves targeting the interaction between the Gαq subunit and RGS proteins. By enhancing the GAP activity of RGS proteins, this compound accelerates the inactivation of Gαq. This leads to a dampening of the Gq signaling cascade.

The key downstream effects of this compound's action include:

-

Inhibition of Calcium Flux: By preventing the sustained activation of Gαq, this compound inhibits the PLC-mediated production of IP₃ and the subsequent release of calcium from the endoplasmic reticulum.

-

Reduction of Smooth Muscle Contraction: In tissues where Gq-coupled GPCRs mediate contraction, such as the urinary bladder, this compound can induce relaxation by attenuating the calcium-dependent signaling pathways that lead to muscle contraction.

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Mechanism of action of this compound as an RGS protein agonist.

Experimental Protocols

In Vitro Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to GPCR activation and its modulation by this compound.

Materials:

-

Cells expressing the Gq-coupled GPCR of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

GPCR agonist.

-

This compound.

-

Microplate reader with fluorescence detection capabilities.

Procedure:

-

Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and culture to desired confluency.

-

Dye Loading: Remove culture medium and add the calcium-sensitive dye solution to the cells. Incubate under appropriate conditions (e.g., 37°C for 30-60 minutes) to allow for dye uptake.

-

Compound Incubation: Wash the cells with assay buffer and then add this compound at various concentrations. Incubate for a predetermined time to allow for compound activity.

-

Signal Measurement: Place the plate in the microplate reader. Establish a baseline fluorescence reading.

-

Agonist Stimulation: Add the GPCR agonist to stimulate the cells.

-

Data Acquisition: Continuously record the fluorescence signal over time to measure the intracellular calcium mobilization.

-

Data Analysis: Analyze the fluorescence data to determine the effect of this compound on the agonist-induced calcium response.

Caption: A generalized workflow for an in vitro calcium flux assay.

Ex Vivo Urinary Bladder Contraction Assay

This assay assesses the effect of this compound on the contractility of isolated urinary bladder tissue.

Materials:

-

Isolated urinary bladder tissue from an appropriate animal model.

-

Organ bath system with force transducers.

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

Contractile agonist (e.g., carbachol).

-

This compound.

Procedure:

-

Tissue Preparation: Dissect the urinary bladder and prepare strips of detrusor smooth muscle.

-

Mounting: Mount the tissue strips in the organ baths containing warmed, aerated physiological salt solution.

-

Equilibration: Allow the tissues to equilibrate under a resting tension until a stable baseline is achieved.

-

Agonist-Induced Contraction: Induce contraction by adding a contractile agonist to the bath.

-

Compound Addition: Once a stable contraction is achieved, add this compound to the bath in a cumulative or non-cumulative manner.

-

Data Recording: Record the changes in muscle tension in response to this compound.

-

Data Analysis: Analyze the force recordings to determine the concentration-response relationship for the inhibitory effect of this compound on bladder contraction.

Data Presentation

Due to the limited availability of public data, a comprehensive table of quantitative pharmacological values cannot be provided at this time. Researchers are encouraged to perform their own dose-response experiments to determine key parameters such as IC₅₀ or EC₅₀ values for their specific systems.

Conclusion

This compound is a specialized tool compound for the study of Gq-mediated GPCR signaling. Its ability to enhance RGS protein function provides a means to selectively inhibit this pathway and explore its physiological roles. While the publicly available data on its quantitative pharmacology is sparse, the established mechanism of action makes it a valuable reagent for researchers in the fields of GPCR biology, signal transduction, and smooth muscle physiology. Further characterization of this compound in various experimental models will undoubtedly provide deeper insights into the regulation of Gq signaling.

An In-depth Technical Guide to Exploring the Gα-RGS Interaction with Small Molecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Gα-Regulator of G Protein Signaling (RGS) interaction, a critical node in cellular signaling, and the exploration of this interaction using small molecules. It is intended to serve as a technical resource, offering detailed experimental protocols, a summary of known modulators, and a visual representation of the underlying biological pathways and discovery workflows.

The Gα-RGS Signaling Axis: A Key Regulator of GPCR Signaling

G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1] Their signaling is mediated by heterotrimeric G proteins, which consist of a Gα subunit and a Gβγ dimer. In its inactive state, the Gα subunit is bound to GDP. Upon GPCR activation, it exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer. Both Gα-GTP and Gβγ can then interact with downstream effectors to propagate the signal.[2]

The duration of this signaling is intrinsically controlled by the Gα subunit's own GTPase activity, which hydrolyzes GTP to GDP, leading to the re-association of the Gαβγ heterotrimer and termination of the signal.[2] However, this intrinsic rate is often too slow for the temporal precision required in many physiological processes. This is where Regulator of G Protein Signaling (RGS) proteins play a crucial role.

RGS proteins function as GTPase-activating proteins (GAPs) for Gα subunits.[1] By binding to the Gα subunit in its active, GTP-bound state, RGS proteins can accelerate the rate of GTP hydrolysis by several orders of magnitude, thus acting as potent negative regulators of GPCR signaling.[1][2] There are over 20 known RGS proteins in mammals, which exhibit selectivity for different Gα subunit subfamilies (e.g., Gαi/o, Gαq/11).[1] This specificity, combined with their tissue-specific expression patterns, makes RGS proteins attractive targets for therapeutic intervention.[2]

The Gαi Signaling Pathway

The Gαi subfamily of G proteins primarily couples to receptors for neurotransmitters and hormones. The canonical downstream effect of activated Gαi is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). The dissociated Gβγ subunits can also activate their own set of effectors, including phospholipase Cβ (PLCβ) and certain ion channels. RGS proteins that interact with Gαi effectively shorten the duration of both Gαi- and Gβγ-mediated signaling.

The Gαq Signaling Pathway

The Gαq subfamily is primarily involved in pathways that lead to the mobilization of intracellular calcium. The canonical effector for Gαq is phospholipase Cβ (PLCβ). Activated Gαq stimulates PLCβ to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions. DAG remains in the plasma membrane and, together with the elevated cytosolic calcium, activates Protein Kinase C (PKC). RGS proteins that target Gαq dampen the intensity and duration of this calcium and PKC signaling.

Small Molecule Modulators of the Gα-RGS Interaction

The Gα-RGS interface represents a challenging protein-protein interaction (PPI) target for small molecule drug discovery.[3] Nevertheless, the potential therapeutic benefits of modulating this interaction have driven significant research efforts. Small molecule inhibitors of the Gα-RGS interaction are expected to prolong GPCR signaling, which could be beneficial in diseases characterized by deficient signaling. Conversely, activators could further dampen excessive signaling. To date, research has primarily focused on the discovery of inhibitors.

Quantitative Data for Known Gα-RGS Inhibitors

Several small molecule inhibitors targeting the Gα-RGS interaction have been identified through high-throughput screening campaigns. The majority of these compounds target RGS4, one of the most well-characterized RGS proteins. A recurring theme among many of these inhibitors is their dependence on cysteine residues on the RGS protein, often forming covalent or reversible adducts.[1][4]

| Compound Name | Target RGS | Target Gα | Assay Type | Potency (IC₅₀) | Notes |

| CCG-4986 | RGS4 | Gαo | FCPIA | 3-5 µM | First-in-class RGS inhibitor, selective for RGS4 over RGS8.[1] |

| CCG-50014 | RGS4 | Gαo | FCPIA | 30 nM | A potent, irreversible inhibitor that forms a covalent adduct with cysteines on RGS4.[3] Also inhibits RGS14 with an IC₅₀ of 8 nM.[1] |

| CCG-63802 | RGS4 | Gαo | TR-FRET | ~5 µM | A reversible, allosteric inhibitor.[5] |

| CCG-63808 | RGS4 | Gαo | TR-FRET | ~10 µM | A reversible, allosteric inhibitor, analogue of CCG-63802.[1] |

| BMS-192364 | RGS (implicated) | Gαq | Functional | Not reported | Proposed to stabilize a "dead-end" Gαq/RGS complex.[2] |

| Compound 1777233 | RGS4 | Gαq | Cell-based Ca²⁺ | Not reported | Reversible binding, activity is cysteine-dependent.[4] |

| Compound 5428579 | RGS4 | Gαq | Cell-based Ca²⁺ | Not reported | Reversible binding, activity is cysteine-dependent.[4] |

Experimental Protocols for Studying the Gα-RGS Interaction

A variety of biochemical and biophysical assays are employed to study the Gα-RGS interaction and to screen for small molecule modulators. These assays can be broadly categorized into those that measure the protein-protein interaction directly and those that measure the functional consequence of the interaction (i.e., GTPase activity).

Single-Turnover GTPase Assay

This is a fundamental assay to determine the GAP activity of an RGS protein. It measures the hydrolysis of radioactively labeled GTP ([γ-³²P]GTP) by a Gα subunit in a single reaction cycle.[6][7]

Protocol Outline:

-

Gα Loading: Purified Gα subunit is incubated with [γ-³²P]GTP in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 5 mM EDTA, 1 mM DTT, 0.05% polyoxyethylene, 5 mg/ml BSA) for 15-20 minutes at 20-30°C to allow for nucleotide binding. The reaction is then placed on ice.[6]

-

Initiation of Hydrolysis: The reaction is initiated by the addition of MgCl₂ (to a final concentration of ~5 mM) and a large excess of non-radioactive ("cold") GTP.[6] The RGS protein (at a desired concentration) and the test compound are added at this step.

-

Time Course Sampling: Aliquots are taken at various time points and the reaction is quenched by adding the aliquot to a solution of 5% activated charcoal in phosphoric acid.[6] The charcoal binds the unhydrolyzed [γ-³²P]GTP.

-

Quantification: The samples are centrifuged to pellet the charcoal. The amount of released [³²P]Pi in the supernatant is quantified using a scintillation counter.[6]

-

Data Analysis: The rate of GTP hydrolysis (k_obs) is determined by fitting the data to a single-exponential decay curve. The GAP activity is the difference between the rate in the presence and absence of the RGS protein.[6] Inhibitors will decrease this rate, while activators will increase it.[8]

Fluorescence Resonance Energy Transfer (FRET) Assay

FRET-based assays provide a real-time, non-radioactive method to monitor the interaction between Gα and RGS proteins.[9] This technique relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Protocol Outline:

-

Protein Labeling: Purified Gα and RGS proteins are labeled with a FRET pair of fluorophores (e.g., CFP as the donor and YFP as the acceptor, or fluorescently tagged antibodies).

-

Assay Setup: The labeled Gα subunit (e.g., CFP-Gα) is incubated in a microplate well. To promote the high-affinity binding state for RGS proteins, the Gα subunit is often pre-incubated with GDP and aluminum tetrafluoride (AlF₄⁻), which mimics the transition state for GTP hydrolysis.[8]

-

Interaction Measurement: The labeled RGS protein (e.g., YFP-RGS) and test compounds are added to the wells. The plate is then read in a fluorescence plate reader.

-

Data Acquisition: The fluorescence is measured at two wavelengths: the donor emission wavelength and the acceptor emission wavelength, while exciting at the donor's excitation wavelength.

-

Data Analysis: An increase in the acceptor's emission and a corresponding decrease in the donor's emission indicate that the proteins are interacting, bringing the FRET pair into proximity. Inhibitors of the interaction will cause a decrease in the FRET signal.[9] Careful controls are needed to correct for spectral bleed-through.[10][11]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, no-wash assay that is well-suited for high-throughput screening of PPI inhibitors.

Protocol Outline:

-

Bead Conjugation: Two types of beads, Donor and Acceptor beads, are used. One interacting protein (e.g., His-tagged RGS17) is captured on an acceptor bead (e.g., anti-His coated), and the other protein (e.g., biotinylated Gαo) is captured on a donor bead (e.g., streptavidin-coated).

-

Assay Assembly: The protein-conjugated beads are mixed in microplate wells in the presence of test compounds. If the proteins interact, they bring the Donor and Acceptor beads into close proximity (within 200 nm).

-

Signal Generation: The plate is illuminated with light at 680 nm, which excites a photosensitizer in the Donor bead. This generates singlet oxygen, which diffuses and reacts with a chemiluminescent substrate in a nearby Acceptor bead, leading to the emission of light at 520-620 nm.

-

Detection: The emitted light is measured using a plate reader. A high signal indicates protein interaction, while a low signal indicates inhibition.

Flow Cytometry Protein Interaction Assay (FCPIA)

FCPIA is another bead-based assay that allows for the quantitative measurement of protein-protein interactions and is amenable to high-throughput screening.[3]

Protocol Outline:

-

Bead Coupling: One protein (e.g., RGS4) is coupled to spectrally distinct Luminex beads.

-

Interaction Reaction: The beads are incubated with a fluorescently labeled binding partner (e.g., AlexaFluor-labeled Gαo) in the presence of test compounds. As with FRET, AlF₄⁻ is often used to stabilize the high-affinity Gα-RGS complex.

-

Flow Cytometry Analysis: The samples are analyzed on a flow cytometer (e.g., a Luminex bead analyzer). The instrument identifies the bead set by its unique spectral signature and quantifies the amount of bound fluorescent protein on each bead.

-

Data Analysis: A decrease in the fluorescence signal on the beads indicates that the test compound is inhibiting the protein-protein interaction. This method can be multiplexed by using different bead sets for different RGS proteins in the same well.

Workflow for Small Molecule Modulator Discovery

The discovery of small molecules that modulate the Gα-RGS interaction typically follows a hierarchical screening and validation process, often referred to as a drug discovery funnel.[12][13]

This workflow begins with a large-scale primary screen of a compound library using a high-throughput method like AlphaScreen or FRET.[1] Initial "hits" are then subjected to a series of increasingly rigorous validation steps. Dose-response curves are generated to confirm potency (IC₅₀). The mechanism of action is then confirmed using an orthogonal assay, such as the single-turnover GTPase assay, to ensure the compound affects the function and not just the binding in a specific assay format.[8] Promising hits are then tested for selectivity against other RGS family members and for potential off-target effects. Through cycles of medicinal chemistry and structure-activity relationship (SAR) studies, the potency, selectivity, and drug-like properties of the hits are optimized to generate lead compounds.[3] Finally, these lead compounds are evaluated in cell-based assays that measure downstream signaling events (e.g., cAMP levels or calcium flux) and ultimately in animal models of disease.[1]

Conclusion

The interaction between Gα and RGS proteins is a pivotal control point in GPCR signaling, offering a unique opportunity for therapeutic intervention downstream of the receptor. While targeting this protein-protein interaction with small molecules presents significant challenges, the development of robust high-throughput screening assays has led to the discovery of a growing number of chemical probes. These molecules are invaluable tools for dissecting the complex roles of specific RGS proteins in health and disease and represent the first steps toward a new class of therapeutics that fine-tune cellular signaling at the level of G protein regulation. This guide provides the foundational knowledge and methodological framework for researchers to contribute to this exciting and rapidly evolving field.

References

- 1. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulators of G protein signaling (RGS) Proteins as Drug Targets: Modulating GPCR Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors of Regulators of G Protein Signaling (RGS) Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the Selectivity and Cysteine Dependence of Inhibitors across the Regulator of G Protein–Signaling Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversible, allosteric small-molecule inhibitors of regulator of G protein signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single-turnover GTPase assays [bio-protocol.org]

- 7. Assay of RGS protein activity in vitro using purified components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluating Modulators of ‘Regulator of G-protein Signaling’ (RGS) Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence-based assays for RGS box function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scitechnol.com [scitechnol.com]

- 13. Protein-Protein Interactions | PPI Drug Discovery | Domainex [domainex.co.uk]

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Flux Assay Using BMS-192364

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for an in vitro calcium flux assay to characterize the activity of BMS-192364, a known Regulator of G protein Signaling (RGS) agonist. RGS proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling. This compound enhances the GTPase-accelerating protein (GAP) activity of RGS proteins, specifically targeting the Gαq subunit. This leads to the inhibition of Gq-mediated signaling cascades, resulting in the attenuation of intracellular calcium mobilization.[1] This assay is designed for researchers in pharmacology, cell biology, and drug discovery to quantify the inhibitory effect of this compound on GPCR-induced calcium flux.

Mechanism of Action of this compound

GPCRs coupled to Gq proteins, upon activation by an agonist, stimulate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration ([Ca²⁺]i) can be measured using fluorescent calcium indicators.

RGS proteins act as GAPs for Gα subunits, accelerating the hydrolysis of GTP to GDP and thereby terminating the G protein signal. This compound potentiates the activity of RGS proteins, leading to a more rapid inactivation of the Gαq subunit. This, in turn, reduces the production of IP3 and subsequent release of intracellular calcium.

Signaling Pathway Diagram

References

Optimal Concentration of BMS-192364 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-192364 is a small molecule modulator that targets the interaction between Gα subunits and Regulator of G protein Signaling (RGS) proteins. It has been shown to enhance the GTPase activating protein (GAP) activity of RGS proteins towards Gq class G proteins, effectively dampening G protein-coupled receptor (GPCR) signaling and subsequent intracellular calcium mobilization. This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments, with a focus on determining the optimal concentration for desired biological effects. While specific IC50 and EC50 values for this compound are not widely published in public literature, this guide offers a starting point for empirical determination based on its mechanism of action.

Mechanism of Action and Signaling Pathway

This compound functions by targeting the Gα-RGS protein interface. In a resting state, GPCRs are associated with a heterotrimeric G protein complex (Gα, Gβ, and Gγ). Upon receptor activation by a ligand, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer. The activated Gα-GTP then interacts with downstream effectors, such as phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration ([Ca2+]i).

RGS proteins act as negative regulators of this pathway by binding to the activated Gα subunit and accelerating the hydrolysis of GTP to GDP, thus inactivating the G protein and terminating the signal. This compound is proposed to enhance the activity of RGS proteins, leading to a more rapid termination of Gq-mediated signaling and a reduction in calcium flux.[1]

Signaling Pathway Diagram

Quantitative Data Summary

The following table provides a template for summarizing empirically determined data:

| Cell Line | Assay Type | Parameter | Effective Concentration Range (µM) | Notes |

| e.g., HEK293 | Calcium Flux | IC50 | User Determined | e.g., Inhibition of ATP-induced calcium release |

| e.g., CHO-M1 | Calcium Flux | EC50 | User Determined | e.g., Potentiation of RGS4 activity |

| e.g., A549 | Cell Viability (MTT) | GI50 | User Determined | e.g., Growth inhibition after 72h incubation |

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.

| Parameter | Recommendation |

| Stock Solution Concentration | 10 mM |

| Solvent | DMSO |

| Storage | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |

Experimental Workflow for Determining Optimal Concentration

Protocol: Intracellular Calcium Flux Assay

This protocol is designed to measure the inhibitory effect of this compound on GPCR-mediated calcium mobilization.

Materials:

-

Cells expressing the Gq-coupled receptor of interest (e.g., HEK293, CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

GPCR agonist

-

This compound

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading:

-

Prepare a loading buffer containing a final concentration of 2-5 µM of the calcium-sensitive dye and 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 45-60 minutes at 37°C, 5% CO2.

-

-

Compound Incubation:

-

During dye loading, prepare serial dilutions of this compound in HBSS.

-

After incubation, wash the cells twice with 100 µL of HBSS.

-

Add 90 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells (e.g., DMSO).

-

-

Agonist Stimulation and Measurement:

-

Prepare the GPCR agonist at 10X the final desired concentration in HBSS.

-

Place the plate in the fluorescence plate reader and begin kinetic reading (e.g., every 1-2 seconds).

-

After establishing a stable baseline fluorescence (typically 15-30 seconds), inject 10 µL of the 10X agonist solution into each well.

-

Continue reading the fluorescence for at least 2-3 minutes to capture the peak calcium response and its subsequent decay.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) or the ratio of emissions at different wavelengths (for Fura-2) for each well.

-

Normalize the response to the vehicle control.

-

Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic or anti-proliferative effects of this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and no-cell (media only) blank wells.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

-

MTT Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker for 10-15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Conclusion

The optimal concentration of this compound for cell culture experiments is highly dependent on the cell type, the specific biological question being addressed, and the assay being performed. While publicly available quantitative data is limited, the provided protocols offer a robust framework for researchers to empirically determine the effective concentration range for their studies. By understanding its mechanism as an enhancer of RGS protein activity, experiments can be designed to effectively probe its role in modulating Gq-mediated signaling pathways.

References

BMS-192364 In Vivo Administration and Dosing: Application Notes and Protocols

For research, scientific, and drug development professionals.

Disclaimer: Limited publicly available in vivo data for BMS-192364 necessitates that the following application notes and protocols are presented as general guidelines. Researchers should consider these recommendations as a starting point and perform dose-response studies to determine the optimal experimental conditions.

Introduction

This compound is a potent and selective agonist of Regulator of G-protein Signaling (RGS) proteins, specifically targeting the interaction between Gα and RGS proteins. By enhancing the GTPase-activating protein (GAP) activity of RGS proteins, this compound effectively attenuates G-protein-coupled receptor (GPCR) signaling. Notably, it has been shown to reduce urinary bladder contraction and inhibit calcium flux, making it a valuable tool for investigating Gq alpha (Gαq) mediated signaling pathways in various physiological and pathological contexts, particularly in relation to bladder function.

Data Presentation

Due to the absence of specific published in vivo studies detailing dosage and administration of this compound, the following tables provide a template for organizing experimental data. Researchers are encouraged to populate these tables with their own dose-finding and efficacy study results.

Table 1: Suggested In Vivo Dosing Parameters for this compound in Rodent Models

| Parameter | Suggested Starting Range | Route of Administration | Vehicle/Formulation | Dosing Frequency |

| Dose | 1 - 10 mg/kg | Intraperitoneal (IP), Intravenous (IV), Oral (PO) | See Protocol 1 | Once daily or as determined by pharmacokinetic studies |

| Volume | 5 - 10 mL/kg | - | - | - |

Table 2: Example Pharmacokinetic Parameters of an RGS Agonist in Rats (Hypothetical Data)

| Compound | Dose (mg/kg, IV) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| RGS Agonist X | 1 | 550 | 0.25 | 1200 | 2.5 |

| RGS Agonist X | 5 | 2800 | 0.25 | 6500 | 2.8 |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides methods for dissolving this compound for administration to experimental animals. It is crucial to first prepare a clear stock solution before dilution with co-solvents. For in vivo experiments, it is recommended to prepare fresh working solutions daily.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Corn oil

-

Sterile tubes and syringes

-

Vortex mixer

-

Sonicator (optional)

Method 1: Formulation for Intraperitoneal (IP) or Intravenous (IV) Injection

This method yields a clear solution of 2.5 mg/mL.

-

Prepare a stock solution of this compound in DMSO at 25 mg/mL.

-

To prepare 1 mL of the final working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.

-

Mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of saline to adjust the final volume to 1 mL.

-

Mix again until a clear and homogenous solution is obtained. If precipitation occurs, gentle warming and/or sonication may aid in dissolution.

Method 2: Formulation for Oral (PO) Administration

This method also yields a clear solution of 2.5 mg/mL. Note that for dosing periods exceeding two weeks, this formulation should be used with caution.

-

Prepare a stock solution of this compound in DMSO at 25 mg/mL.

-

To prepare 1 mL of the final working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.

-

Mix thoroughly by vortexing until a clear and homogenous solution is achieved.

Protocol 2: In Vivo Administration of this compound in a Rat Model of Bladder Contractility

This protocol describes a general procedure for evaluating the effect of this compound on carbachol-induced bladder contractions in rats.

Animal Model:

-

Female Sprague-Dawley rats (200-250 g) are commonly used for bladder contractility studies.

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.

-

Compound Preparation: Prepare this compound solution according to Protocol 1.

-

Administration:

-

Administer this compound or vehicle control via the desired route (e.g., IP injection).

-

A typical pretreatment time is 30-60 minutes before the contractile challenge.

-

-

Induction of Bladder Contraction:

-

Anesthetize the rats (e.g., with urethane).

-

Catheterize the bladder for the measurement of intravesical pressure.

-

Administer the cholinergic agonist carbachol (e.g., intravenously) to induce bladder contractions.

-

-

Data Acquisition: Record bladder pressure continuously to measure the amplitude and frequency of contractions.

-

Analysis: Compare the effects of this compound treatment with the vehicle control group on carbachol-induced bladder contractions.

Mandatory Visualization

Signaling Pathway of this compound in Bladder Smooth Muscle

Caption: Signaling pathway of this compound in regulating Gq-mediated smooth muscle contraction.

Experimental Workflow for In Vivo Evaluation of this compound

Caption: Experimental workflow for assessing this compound's effect on bladder contractility.

Preparing Stock Solutions of BMS-192364 with DMSO and PEG300: An Application Note

Introduction

BMS-192364 is a potent and selective agonist of the Regulator of G-protein Signaling (RGS) proteins, which functions by targeting the Gα-RGS interaction to produce an inactive Gα-RGS complex.[1] This small molecule has been shown to reduce urinary bladder contraction and inhibit calcium flux, making it a valuable tool for research in areas such as smooth muscle physiology and G-protein coupled receptor (GPCR) signaling.[1] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This application note provides detailed protocols for preparing stock solutions of this compound using dimethyl sulfoxide (DMSO) and a co-solvent system of DMSO and polyethylene glycol 300 (PEG300) for in vitro and in vivo studies, respectively.

Physicochemical Properties and Solubility Data

A summary of the relevant physicochemical properties and solubility information for this compound is provided in the table below. This data is essential for accurately preparing solutions of the desired concentration.

| Property | Value | Source |

| Molecular Weight | 355.70 g/mol | [1][2] |

| Formula | C₁₅H₉ClF₃N₃O₂ | [1][2] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 202822-21-7 | [1][2] |

| Solubility in DMSO | 100 mg/mL (281.14 mM) (ultrasonication required) | [1] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for subsequent dilution into aqueous buffers or cell culture media for a variety of in vitro assays.

Materials:

-

This compound powder

-

Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 35.57 mg of this compound.

-